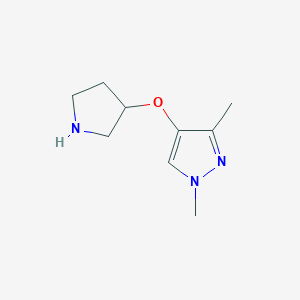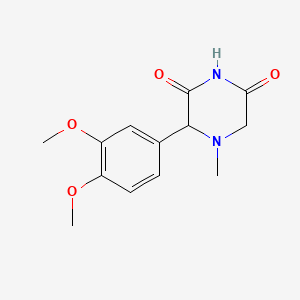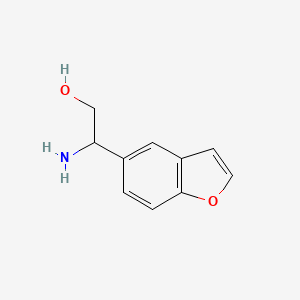amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
3-{[2-(2-Hydroxyethoxy)ethyl](methyl)amino}propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2-(2-Hydroxyethoxy)ethanol with a suitable amine, such as methylamine, under controlled conditions to form an intermediate. This intermediate is then reacted with a propanoic acid derivative to yield the final product. The reaction conditions, including temperature, pH, and solvent choice, are critical to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays to study enzyme interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[2-(2-Hydroxyethoxy)ethoxy]methyl}heptanoic acid
- Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Uniqueness
Compared to similar compounds, 3-{2-(2-Hydroxyethoxy)ethylamino}propanoicacidhydrochloride has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H18ClNO4 |
|---|---|
Poids moléculaire |
227.68 g/mol |
Nom IUPAC |
3-[2-(2-hydroxyethoxy)ethyl-methylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c1-9(3-2-8(11)12)4-6-13-7-5-10;/h10H,2-7H2,1H3,(H,11,12);1H |
Clé InChI |
NWMCZXCVGWNXRC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)O)CCOCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)


![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)


![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)





